

Application Note: Mass Spectrometry Analysis of the Antimicrobial Peptide Aurein 1.2

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Compound of Interest

Compound Name: *KWKLFKKIGIGAVLKVLTTGLPALI*
S
Cat. No.: *B1577675*

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Abstract

This application note provides detailed protocols for the qualitative and quantitative analysis of the antimicrobial peptide (AMP) Aurein 1.2 (**KWKLFKKIGIGAVLKVLTTGLPALIS**) using mass spectrometry. Aurein 1.2, isolated from the Australian southern bell frog *Litoria aurea*, has demonstrated significant antimicrobial and anticancer activities. Its amphipathic and hydrophobic nature presents unique challenges for mass spectrometry analysis. This document outlines optimized methods for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS), and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to ensure accurate and reproducible results for researchers in drug development and microbiology.

Introduction

Aurein 1.2 is a 25-amino acid cationic peptide with a helical structure that allows it to selectively interact with and disrupt microbial cell membranes. Its therapeutic potential has led to increased interest in its synthesis, characterization, and mechanism of action. Mass spectrometry is an indispensable tool for confirming the peptide's identity, purity, and for quantitative studies in various biological matrices. This note details the experimental workflows for the comprehensive mass spectrometric analysis of Aurein 1.2.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and expected mass spectrometry data for Aurein 1.2 is provided in the table below.

Parameter	Value
Sequence	KWKLFKKIGIGAVLKVLTTGLPALIS
Molecular Formula	C ₁₃₁ H ₂₃₃ N ₃₃ O ₂₇
Average Molecular Weight	2794.55 Da
Monoisotopic Molecular Weight	2792.83 Da
Theoretical pI	10.13
Charge at pH 7	+5
Gravy Score	1.084
Observed m/z (MALDI-TOF, [M+H] ⁺)	2793.84 Da

Experimental Protocols

I. Protocol for Qualitative Analysis by MALDI-TOF MS

This protocol is designed to confirm the identity and purity of synthesized or purified Aurein 1.2.

1. Materials and Reagents:

- Aurein 1.2 peptide standard (≥95% purity)
- α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
- Sinapinic acid (SA) matrix
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Ultrapure water
- MALDI target plate

2. Sample Preparation:

- Prepare a 1 mg/mL stock solution of Aurein 1.2 in 50% ACN with 0.1% TFA.
- Prepare saturated matrix solutions:
 - CHCA Matrix: Prepare a saturated solution in 50% ACN/0.1% TFA.
 - SA Matrix: Prepare a saturated solution in 30% ACN/0.1% TFA.
- Dried-Droplet Method:
 - Spot 1 μ L of the matrix solution (either CHCA or SA) onto the MALDI target plate.
 - Immediately add 1 μ L of the Aurein 1.2 stock solution to the matrix spot.
 - Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix-analyte spot.

3. MALDI-TOF MS Parameters:

- Instrument: Any modern MALDI-TOF mass spectrometer
- Ionization Mode: Positive ion
- Laser: Nitrogen laser (337 nm)
- Laser Intensity: Optimized for minimal fragmentation and good signal-to-noise ratio.
- Mass Range: 500-4000 Da
- Data Acquisition: Average of 100-200 laser shots per spectrum.

II. Protocol for Quantitative Analysis by LC-MS/MS

This protocol describes a method for the quantification of Aurein 1.2 in a biological matrix (e.g., plasma) using a standard curve.

1. Materials and Reagents:

- Aurein 1.2 peptide standard
- Internal Standard (IS): A stable isotope-labeled version of Aurein 1.2 or another peptide with similar properties.
- Formic acid (FA), LC-MS grade
- Acetonitrile (ACN), LC-MS grade
- Ultrapure water, LC-MS grade
- C18 solid-phase extraction (SPE) cartridges
- Biological matrix (e.g., human plasma)

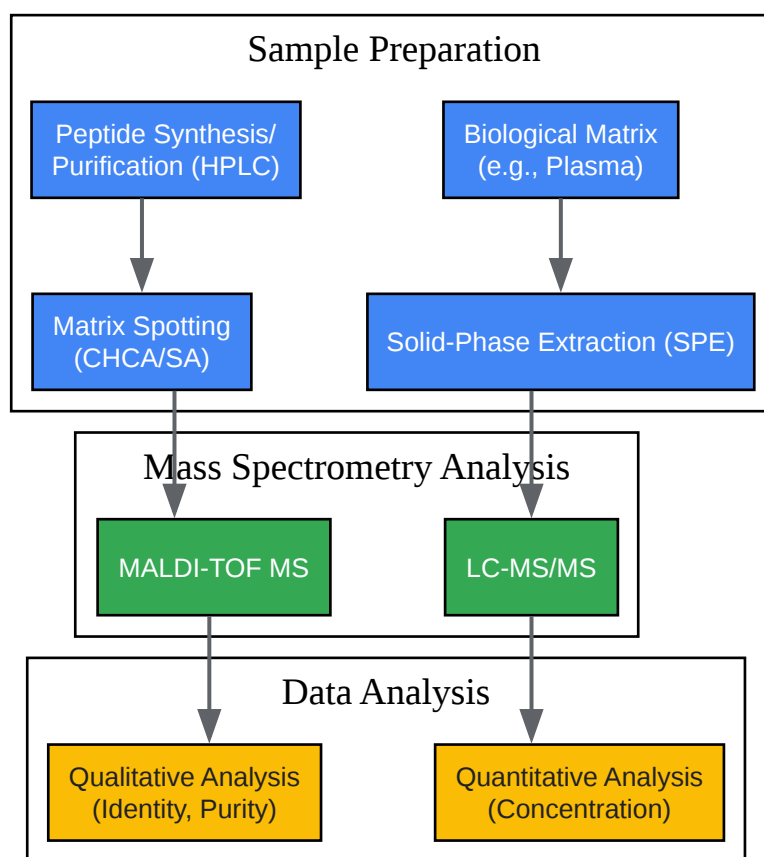
2. Sample Preparation (SPE):

- Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% FA in water.

- Spike 100 μ L of plasma with known concentrations of Aurein 1.2 and a fixed concentration of the IS.
- Acidify the plasma sample with 100 μ L of 0.1% FA.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 0.1% FA in 5% ACN.
- Elute the peptide with 1 mL of 0.1% FA in 80% ACN.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50 μ L of 0.1% FA in 5% ACN for LC-MS/MS analysis.

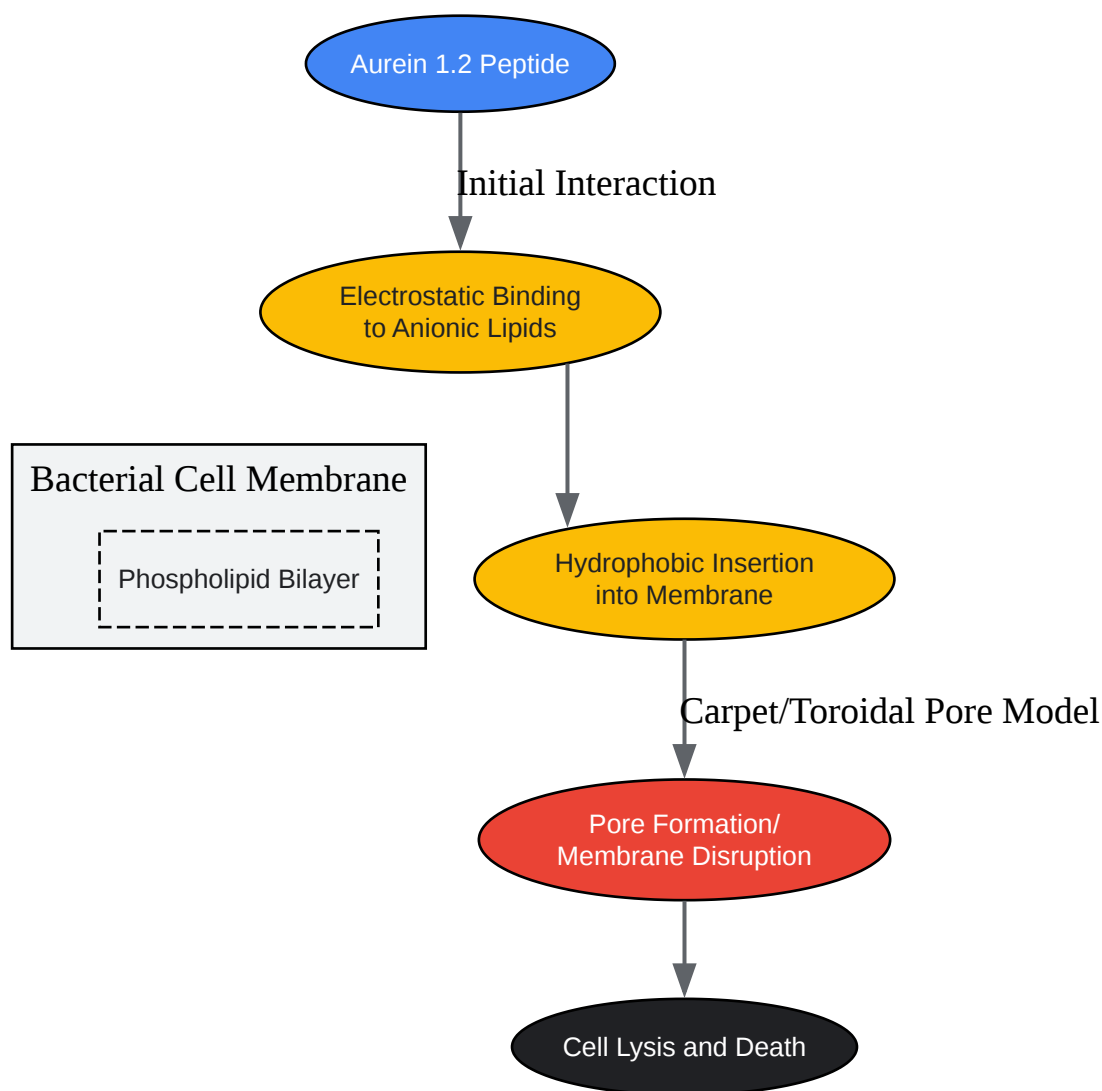
3. LC-MS/MS Parameters:

Visualizations



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Caption: Experimental workflow for the mass spectrometry analysis of Aurein 1.2.



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Caption: Proposed mechanism of action of Aurein 1.2 on bacterial membranes.

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